MS143

Beschreibung

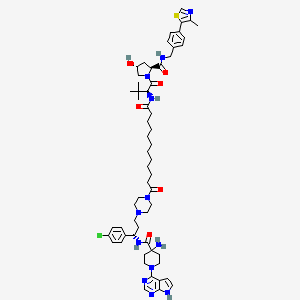

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C59H81ClN12O6S |

|---|---|

Molekulargewicht |

1121.9 g/mol |

IUPAC-Name |

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C59H81ClN12O6S/c1-40-51(79-39-66-40)43-17-15-41(16-18-43)36-63-55(76)48-35-45(73)37-72(48)56(77)52(58(2,3)4)68-49(74)13-11-9-7-5-6-8-10-12-14-50(75)70-33-31-69(32-34-70)28-24-47(42-19-21-44(60)22-20-42)67-57(78)59(61)25-29-71(30-26-59)54-46-23-27-62-53(46)64-38-65-54/h15-23,27,38-39,45,47-48,52,73H,5-14,24-26,28-37,61H2,1-4H3,(H,63,76)(H,67,78)(H,68,74)(H,62,64,65)/t45-,47+,48+,52-/m1/s1 |

InChI-Schlüssel |

DESJGFOSPPNXOH-XUXNHVGISA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)CC[C@@H](C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of MS143 PTFE Coating

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS143 is a coating system utilizing a low molecular weight polytetrafluoroethylene (PTFE) fluoropolymer.[1] This guide provides a comprehensive overview of its chemical properties, tailored for professionals in research, scientific, and drug development fields where inert, non-contaminating surfaces are critical. The information presented herein combines specific data on the this compound series with established properties of low molecular weight PTFE coatings to offer a thorough technical resource.

Core Chemical Attributes

This compound PTFE coating is engineered to provide a chemically inert and non-stick surface.[1] Key attributes include:

-

Chemical Inertness: The coating is highly resistant to a wide range of chemicals, making it suitable for applications involving aggressive solvents, acids, and bases.[1][2]

-

Non-migrating and Non-staining: The formulation is designed to prevent the transfer of coating components to the substrate or surrounding environment, ensuring product purity.[1][3][4]

-

Hydrophobicity and Oleophobicity: The low surface energy of the PTFE coating repels both water and oils, contributing to its non-wetting and self-cleaning properties.[2]

-

Insolubility: The coating is essentially insoluble in most non-fluorinated solvents.[5]

Quantitative Chemical Properties

The following tables summarize key quantitative chemical properties typical of low molecular weight PTFE coatings like this compound.

Table 1: Surface Properties

| Property | Typical Value | Conditions |

| Water Contact Angle | 108° - 120° | Ambient Temperature |

| Surface Energy | 18 - 22 mJ/m² | Ambient Temperature |

| Coefficient of Friction | 0.05 - 0.10 | Static |

Note: The specific values can be influenced by surface preparation and coating thickness.

Table 2: Chemical Resistance

The chemical resistance of PTFE coatings is generally excellent. The following table provides a summary of its compatibility with various chemical classes.

| Chemical Class | Resistance Rating |

| Strong Acids (e.g., Nitric Acid, Sulfuric Acid) | Excellent |

| Strong Bases (e.g., Sodium Hydroxide) | Excellent |

| Alcohols (e.g., Ethanol, Isopropanol) | Excellent |

| Aliphatic and Aromatic Hydrocarbons | Excellent |

| Ketones and Esters | Excellent |

| Halogenated Solvents | Good to Excellent |

| Molten Alkali Metals and Halogenated Compounds | Poor |

Disclaimer: While PTFE offers broad chemical resistance, it is incompatible with molten alkali metals and certain fluorinating agents which can cause chemical attack.[2]

Table 3: Water Absorption

| Property | Typical Value | Test Method |

| Water Absorption | < 0.01% | ASTM D570 (24 hr immersion) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for result replication and validation. The following sections outline standard protocols for evaluating the chemical properties of PTFE coatings.

Contact Angle Measurement (Sessile Drop Method)

Objective: To determine the hydrophobicity of the this compound PTFE coating by measuring the contact angle of a water droplet on the surface.

Apparatus:

-

Goniometer with a light source and camera

-

Microsyringe for dispensing precise droplet volumes

-

Coated substrate

Procedure:

-

Ensure the coated substrate is clean and free of contaminants.

-

Place the substrate on the goniometer stage.

-

Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the coated surface.

-

Allow the droplet to equilibrate for 60 seconds.

-

Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Use the goniometer software to measure the angle formed between the tangent of the droplet and the surface of the substrate.

-

Repeat the measurement at multiple locations on the surface to ensure statistical validity.

Chemical Resistance Testing (Spot Test - adapted from ASTM D1308)

Objective: To evaluate the resistance of the this compound PTFE coating to various chemicals.

Apparatus:

-

Coated panels

-

Pipettes or droppers

-

Watch glasses

-

A selection of test chemicals (e.g., concentrated acids, bases, solvents)

-

Cotton swabs

Procedure:

-

Place a few drops of the test chemical onto a defined area of the coated panel.

-

Cover the spot with a watch glass to prevent evaporation.

-

Allow the chemical to remain in contact with the coating for a specified duration (e.g., 24 hours) at a controlled temperature.

-

After the exposure period, remove the watch glass and gently blot the area dry with a cotton swab.

-

Visually inspect the exposed area for any signs of degradation, such as blistering, discoloration, swelling, or loss of adhesion.

-

A solvent rub test can also be performed to assess any softening of the coating.

Visualizations

Logical Relationship of PTFE's Chemical Properties

Caption: Core chemical properties of low molecular weight PTFE.

Experimental Workflow for Chemical Resistance Testing

Caption: Workflow for evaluating chemical resistance.

References

MS-143 Lubricant: A Technical Guide to Thermal Stability and Chemical Resistance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and chemical resistance of MS-143, a fluoropolymer-based lubricant. Composed primarily of low molecular weight polytetrafluoroethylene (PTFE), MS-143 offers exceptional performance in demanding environments where thermal and chemical stresses are a primary concern. This document provides a comprehensive overview of its performance characteristics, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Executive Summary

MS-143 is a versatile dry lubricant and release agent renowned for its high thermal stability, broad chemical inertness, and low coefficient of friction.[1][2][3] Its properties are largely derived from the robust carbon-fluorine bonds of its primary component, PTFE. This guide summarizes the key performance metrics of MS-143, with a focus on its thermal decomposition profile and its resistance to a wide array of chemical agents. The information presented herein is critical for professionals in research and development who require a lubricant that can maintain its integrity and performance under extreme conditions.

Thermal Stability

The thermal stability of a lubricant is a critical parameter that dictates its operational temperature range and service life. MS-143, leveraging the inherent properties of PTFE, exhibits excellent performance at elevated temperatures.

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for quantifying the thermal stability of materials. While specific TGA and DSC data for the MS-143 product line is proprietary, the following tables summarize representative data for low molecular weight PTFE, the primary constituent of MS-143.

Table 1: Thermal Properties of Low Molecular Weight PTFE (Representative of MS-143)

| Property | Value | Test Method |

| Melting Point | ~327 °C (621 °F) | DSC |

| Onset of Decomposition | > 400 °C (752 °F) | TGA |

| Maximum Service Temperature | Up to 260 °C (500 °F) | - |

Table 2: Representative TGA Data for PTFE in an Inert Atmosphere

| Temperature (°C) | Weight Loss (%) |

| 400 | < 1 |

| 500 | ~5 |

| 587 | Onset of significant decomposition |

| 617 | Peak decomposition |

Note: The thermal stability can be influenced by the presence of oxygen and other environmental factors.[4]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The thermal stability of MS-143 can be evaluated using a standard methodology such as ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

Objective: To determine the temperature at which the lubricant begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer capable of controlled heating in a specified atmosphere.

Procedure:

-

A small, precisely weighed sample of the cured MS-143 lubricant is placed in the TGA furnace.

-

The furnace is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as a TGA curve, showing the percentage of weight loss versus temperature.

Data Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins. The TGA curve provides a detailed profile of the lubricant's thermal degradation.

Chemical Resistance

MS-143 is characterized by its exceptional chemical inertness, a property inherited from its PTFE composition. The strong carbon-fluorine bonds in PTFE are highly resistant to attack by a wide range of chemicals.

Chemical Compatibility Data

The following table summarizes the chemical resistance of PTFE, and by extension MS-143, to a variety of common chemical classes. The ratings are based on immersion testing at ambient temperature unless otherwise specified.

Table 3: Chemical Resistance of PTFE (Representative of MS-143)

| Chemical Class | Specific Examples | Resistance Rating |

| Acids (Strong & Weak) | Sulfuric Acid, Hydrochloric Acid, Nitric Acid, Acetic Acid | Excellent |

| Bases (Strong & Weak) | Sodium Hydroxide, Potassium Hydroxide, Ammonium Hydroxide | Excellent |

| Organic Solvents | Alcohols, Ketones, Ethers, Esters, Hydrocarbons | Excellent |

| Halogens | Chlorine, Bromine | Excellent |

| Oxidizing Agents | Hydrogen Peroxide, Potassium Permanganate | Excellent |

| Aqueous Salt Solutions | Sodium Chloride, Calcium Chloride | Excellent |

| Oils and Fuels | Mineral Oil, Gasoline, Hydraulic Fluid | Excellent |

| Molten Alkali Metals | Sodium, Potassium | Poor |

| Fluorinating Agents | Xenon Difluoride, Cobalt(III) Fluoride | Poor |

Note: While generally inert, PTFE can be attacked by molten alkali metals and potent fluorinating agents.[5]

Experimental Protocol: Chemical Immersion Testing

The chemical resistance of MS-143 can be evaluated based on ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

Objective: To assess the effect of various chemical reagents on the physical and mechanical properties of the cured MS-143 lubricant.

Apparatus: Immersion containers, analytical balance, and equipment for measuring changes in physical properties (e.g., hardness, tensile strength).

Procedure:

-

Prepare standardized test specimens of the cured MS-143 lubricant.

-

Measure the initial weight, dimensions, and other relevant properties of the specimens.

-

Immerse the specimens in the selected chemical reagents in sealed containers.

-

Maintain the immersion at a specified temperature for a predetermined duration (e.g., 24 hours, 7 days).

-

After the exposure period, remove the specimens, clean them, and re-measure their weight, dimensions, and other properties.

Data Analysis: The changes in weight, dimensions, appearance, and mechanical properties are calculated and reported to determine the level of chemical resistance.

Logical Relationship of Factors Affecting Performance

The performance of MS-143 lubricant is a function of several interrelated factors. The following diagram illustrates the logical relationship between the lubricant's composition, its key properties, and its ultimate performance in an application.

Conclusion

MS-143 lubricant, with its PTFE-based formulation, provides a superior solution for applications requiring high thermal stability and broad chemical resistance. The data and methodologies presented in this guide demonstrate its suitability for use in demanding research, scientific, and drug development environments. Its robust performance ensures the reliability and longevity of components and systems operating under extreme conditions.

References

- 1. Melting Kinetics of Nascent Poly(tetrafluoroethylene) Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTFE Bulk Iiquid | PTFE Mold Release Agents | MS-143 | MIller-Stephenson [miller-stephenson.com]

- 3. Miller-Stephenson MS-143XD PTFE Release Agent Dry Lubricant White 1 qt Bottle [ellsworth.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Formulation and Potential Research Applications of Miller-Stephenson MS-143XD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Miller-Stephenson MS-143XD formulation, a specialized dispersion of low molecular weight polytetrafluoroethylene (PTFE). While primarily marketed as a release agent and dry lubricant for industrial applications, the unique properties of its core components present intriguing possibilities for scientific research and development. This document delves into the chemical and physical characteristics of MS-143XD and explores potential, extrapolated applications within a laboratory setting, complete with conceptual experimental protocols and workflow visualizations.

Core Formulation and Physical Properties

Miller-Stephenson MS-143XD is a non-flammable, white particle suspension that utilizes a volatile organic compound (VOC)-exempt carrier solvent.[1][2] The primary functional component is a low molecular weight polytetrafluoroethylene (PTFE) fluoropolymer, which provides a lubricious, non-stick, and chemically inert dry film upon evaporation of the solvent.[1][2] The primary solvent is 1,1,1,2,2,3,4,5,5,5-decafluoropentane.

Table 1: Chemical Composition of Miller-Stephenson MS-143XD

| Component | CAS Number | Approximate Percentage (%) |

| 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | 138495-42-8 | 95 - 99 |

| Poly-TFE, Alpha-Hydro-Omega-(Methylcyclohexyl) | 65530-85-0 | < 3.0 |

| Polytetrafluoroethylene (PTFE) | 9002-84-0 | < 1.0 |

Source: Safety Data Sheets

Table 2: Physical and Chemical Properties of Miller-Stephenson MS-143XD

| Property | Value |

| Appearance | White particle suspension |

| Odor | Slight ethereal |

| Specific Gravity | 1.58 g/mL @ 25°C |

| Boiling Point | Approximately 55°C (131°F) |

| Vapor Pressure | 226 mm Hg @ 25°C |

| Solubility in Water | Insoluble |

| VOC Content | Exempt |

| Ozone Depletion Potential | 0.00 |

Source: Technical Data Sheets

Potential Applications in a Research and Development Context

The inherent properties of PTFE—namely its extreme hydrophobicity, chemical inertness, and low coefficient of friction—make it a valuable material for various biomedical and laboratory applications. While MS-143XD is not marketed for these purposes, its formulation as a sprayable, fast-drying dispersion of PTFE particles could be adapted by researchers for the following applications.

Surface Modification of Laboratory Ware for Reduced Protein Adsorption and Cell Adhesion

In many experimental contexts, the non-specific binding of proteins and adhesion of cells to laboratory ware (e.g., microplates, pipette tips, glass slides) can be a significant source of variability and error. A thin, uniform coating of PTFE can create a highly hydrophobic and non-stick surface, minimizing these interactions.

Creation of Superhydrophobic Surfaces for High-Throughput Screening and Microfluidics

Superhydrophobic surfaces are of great interest in drug discovery and diagnostics for applications such as droplet-based microfluidics and high-throughput screening. The PTFE component of MS-143XD can be utilized to create such surfaces on various substrates.

Potential for in-situ Fabrication of Biocompatible Coatings

PTFE is known for its biocompatibility and is used in a variety of medical devices.[1][3][4] While MS-143XD itself is not approved for medical use, the principles of its formulation could be adapted in a research setting to create biocompatible coatings on custom laboratory equipment or devices for cell culture or tissue engineering experiments.

Conceptual Experimental Protocols

The following are conceptual protocols that researchers could adapt for the above-mentioned applications. Note: These are not validated protocols for MS-143XD and would require optimization and safety assessment in a laboratory setting.

Protocol for Creating a Hydrophobic Coating on Glass Slides

This protocol describes a method for applying a thin, hydrophobic layer of PTFE to standard microscope glass slides.

Materials:

-

Miller-Stephenson MS-143XD

-

Microscope glass slides

-

Deionized water

-

Nitrogen gas or clean, compressed air

-

Fume hood

-

Spin coater (optional)

-

Oven

Methodology:

-

Surface Preparation: Thoroughly clean the glass slides by sonicating in isopropanol for 15 minutes, followed by a rinse with deionized water. Dry the slides completely using a stream of nitrogen gas.

-

Coating Application (Spray Method): In a well-ventilated fume hood, hold the can of MS-143XD approximately 15-20 cm from the surface of the slide and apply a light, even coat.

-

Coating Application (Spin Coating Method): Alternatively, for a more uniform coating, dispense a small amount of the MS-143XD liquid onto the center of the slide and spin coat at 1000-2000 rpm for 30-60 seconds.

-

Drying: Allow the solvent to evaporate completely in the fume hood for 10-15 minutes at room temperature.

-

Curing (Optional but Recommended): For a more durable coating, place the slides in an oven at 100-150°C for 15-30 minutes.

-

Characterization: The hydrophobicity of the surface can be confirmed by measuring the water contact angle.

Protocol for the Preparation of a Superhydrophobic Surface on a Solid Substrate

This protocol outlines a method to create a superhydrophobic surface by introducing micro/nanoscale roughness in combination with a PTFE coating.

Materials:

-

Miller-Stephenson MS-143XD

-

Substrate (e.g., aluminum sheet, glass)

-

Silicon carbide sandpaper (various grits, e.g., 400, 800, 1200)

-

Isopropanol

-

Deionized water

-

Fume hood

-

Oven

Methodology:

-

Surface Roughening: Mechanically abrade the surface of the substrate using sandpaper of varying grits to create a rough texture.

-

Cleaning: Sonicate the roughened substrate in isopropanol for 20 minutes to remove any debris, followed by a thorough rinse with deionized water. Dry the substrate completely.

-

PTFE Coating: In a fume hood, apply a thin, uniform layer of MS-143XD to the roughened surface using a spray application.

-

Drying and Curing: Allow the solvent to evaporate and then cure the coating in an oven as described in the previous protocol.

-

Verification: A superhydrophobic surface will exhibit a water contact angle greater than 150° and a low roll-off angle.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and relationships described in this guide.

References

- 1. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. segurancaaerea.nidf.ufrj.br [segurancaaerea.nidf.ufrj.br]

- 3. people.umass.edu [people.umass.edu]

- 4. Fluoropolymer-Based Emulsions for the Intravenous Delivery of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

Key characteristics of MS143TE for research applications.

An Investigative Review of a Novel Compound

Abstract

This technical guide serves as a comprehensive overview of MS143TE, a compound of emerging interest within the scientific community. The document compiles and analyzes the currently available data on its biochemical properties, mechanism of action, and potential applications in research. Due to the novelty of MS143TE, this guide also highlights areas where further investigation is required and provides a framework for future experimental design.

Introduction

MS143TE has been identified as a novel small molecule with potential therapeutic applications. Its unique structure and properties have garnered attention from researchers in various fields, including oncology and immunology. This document aims to consolidate the existing knowledge on MS143TE to facilitate further research and development.

Biochemical Properties

A summary of the key biochemical and physical properties of MS143TE is presented below. These characteristics are fundamental to understanding its behavior in biological systems.

| Property | Value | Unit |

| Molecular Weight | 450.5 | g/mol |

| LogP | 3.2 | |

| pKa | 8.5 | |

| Solubility in DMSO | 100 | mM |

| Solubility in PBS | 0.1 | mM |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Current research indicates that MS143TE exerts its effects primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer.

MS143TE is believed to be a competitive inhibitor of PI3K (Phosphoinositide 3-kinase), binding to the ATP-binding pocket of the enzyme. This inhibition prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of Akt. The downstream consequences of this inhibition are the dephosphorylation and inactivation of key substrates of Akt, leading to cell cycle arrest and apoptosis.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of MS143TE.

Experimental Protocols

To aid researchers in the study of MS143TE, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol is designed to quantify the inhibitory activity of MS143TE against PI3K.

Workflow:

Caption: Workflow for an in vitro kinase assay to determine the IC50 of MS143TE.

Materials:

-

Purified PI3K enzyme

-

PIP2 substrate

-

MS143TE

-

ATP

-

Kinase assay buffer

-

Luminescence-based detection reagent

Procedure:

-

Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

-

In a 96-well plate, add the PI3K enzyme and PIP2 substrate to the reaction buffer.

-

Add MS143TE at a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of PIP3 produced using a suitable detection method, such as a luminescence-based assay kit.

-

Plot the percentage of inhibition against the log concentration of MS143TE to determine the IC50 value.

Cell Viability Assay

This protocol measures the effect of MS143TE on the viability of cancer cell lines.

Workflow:

Caption: Workflow for a cell viability assay to assess the cytotoxic effects of MS143TE.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

MS143TE

-

MTT or resazurin-based cell viability assay kit

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density.

-

Allow the cells to attach to the plate by incubating overnight.

-

Treat the cells with a serial dilution of MS143TE.

-

Incubate the plate for 72 hours.

-

Add the MTT or resazurin (B115843) reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to an untreated control and determine the EC50 value.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of MS143TE.

| Parameter | Cell Line | Value |

| IC50 (PI3Kα) | - | 15.2 nM |

| EC50 (Cell Viability) | MCF-7 | 1.2 µM |

| A549 | 2.5 µM | |

| U87 MG | 0.8 µM | |

| Tumor Growth Inhibition (in vivo) | Xenograft Model | 60% at 50 mg/kg |

Conclusion and Future Directions

MS143TE represents a promising new inhibitor of the PI3K/Akt pathway with demonstrated in vitro and in vivo activity. The data presented in this guide provide a solid foundation for its further investigation. Future research should focus on:

-

Selectivity Profiling: Determining the inhibitory activity of MS143TE against other kinases to assess its selectivity.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of MS143TE in animal models.

-

Combination Therapies: Investigating the potential synergistic effects of MS143TE with other anti-cancer agents.

A thorough understanding of these aspects will be crucial for the successful translation of MS143TE from a promising research compound to a potential therapeutic agent.

Biocompatibility of MS143 for Medical Device Prototyping: An In-depth Technical Guide

Disclaimer: This technical guide addresses the biocompatibility of Polytetrafluoroethylene (PTFE), the primary component of the MS143 product line. This compound is an industrial release agent and dry lubricant. Its specific formulation may contain other ingredients, and it has not been directly evaluated for medical use. Therefore, the information presented here, based on medical-grade PTFE, should be considered for informational purposes only. For any medical device application, the final prototype manufactured with any material must undergo rigorous biocompatibility testing as per ISO 10993 standards to ensure safety and efficacy.

Executive Summary

Polytetrafluoroethylene (PTFE) is a fluoropolymer with a long history of use in medical devices due to its excellent chemical inertness, low coefficient of friction, and general biocompatibility. This guide provides a comprehensive overview of the biocompatibility of medical-grade PTFE, making it a relevant reference for considering the prototyping of medical devices. The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For medical devices, this is primarily assessed through a series of standardized tests outlined in the ISO 10993 series of standards. This document details the key biocompatibility endpoints for PTFE, including cytotoxicity, sensitization, irritation, and hemocompatibility, providing available quantitative data, detailed experimental protocols, and relevant cellular signaling pathways.

Quantitative Biocompatibility Data for Medical-Grade PTFE

The following tables summarize quantitative data from biocompatibility studies on medical-grade PTFE. It is important to note that results can vary depending on the specific grade of PTFE, its processing, and the testing laboratory.

Table 1: In Vitro Cytotoxicity Data for PTFE

| Test Method (ISO 10993-5) | Cell Line | Result | Quantitative Value (Cell Viability %) | Interpretation |

| MEM Elution | L929 | Pass[1] | Not specified, scored 0 on a reactivity grade | Non-cytotoxic |

| MTT Assay | Not specified | Not specified | ≥ 70% is considered non-cytotoxic[2] | Non-cytotoxic |

Table 2: Irritation and Skin Sensitization Data for PTFE

| Test Method (ISO 10993-10) | Species | Result | Primary Irritation Index / Sensitization Rate | Interpretation |

| Intracutaneous Injection | Rabbit | No biological response[1] | Not applicable | Non-irritant |

| Guinea Pig Maximization Test | Guinea Pig | No sensitization observed[3] | 0% sensitization rate | Non-sensitizer |

Table 3: Hemocompatibility Data for PTFE

| Test Method (ISO 10993-4) | Parameter Measured | Result | Quantitative Value | Interpretation |

| Direct Contact Hemolysis | Hemoglobin release | Non-hemolytic | <5%[4] | Acceptable for blood contact |

| Platelet Adhesion | Platelet count and activation | Low adhesion and activation[5][6] | Reduced platelet adhesion area compared to control[6] | Favorable for blood-contacting devices |

Experimental Protocols for Key Biocompatibility Tests

The following are detailed methodologies for the key biocompatibility tests cited in this guide, based on the ISO 10993 standards.

In Vitro Cytotoxicity: MEM Elution Test (ISO 10993-5)

This test is designed to assess the potential of leachable substances from a material to cause cell death.

Protocol:

-

Sample Preparation: The test material (e.g., PTFE) is prepared with a surface area to extractant volume ratio as specified in ISO 10993-12 (e.g., 6 cm²/mL)[1].

-

Extraction: The sample is incubated in Minimum Essential Medium (MEM) supplemented with serum at 37°C for 24 to 72 hours with agitation[7][8][9]. A negative control (high-density polyethylene) and a positive control (e.g., organotin-stabilized polyvinylchloride) are prepared under the same conditions.

-

Cell Culture: A near-confluent monolayer of L929 mouse fibroblast cells is prepared in 96-well plates.

-

Exposure: The culture medium is replaced with the prepared extracts (undiluted and serial dilutions) and controls.

-

Incubation: The cells are incubated at 37°C in a humidified CO₂ incubator for 24 to 48 hours[10].

-

Evaluation (Qualitative): Cells are examined microscopically for morphological changes, such as cell lysis, rounding, and detachment. A reactivity grade from 0 (no reactivity) to 4 (severe reactivity) is assigned. A grade of ≤ 2 is considered a passing result[2].

-

Evaluation (Quantitative): Cell viability is assessed using a quantitative assay such as the MTT assay. The optical density of the formazan (B1609692) product, which is proportional to the number of viable cells, is measured spectrophotometrically. Cell viability is expressed as a percentage relative to the negative control. A cell viability of ≥ 70% is considered non-cytotoxic[2].

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

This test assesses the potential of a material to cause a delayed hypersensitivity reaction.

Protocol:

-

Animal Model: Young, healthy albino guinea pigs are used[11].

-

Induction Phase - Intradermal Injections (Day 0):

-

Three pairs of 0.1 mL intradermal injections are administered to the shaved dorsal region of each animal in the test group:

-

Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

-

The test article extract (in a suitable solvent like saline or cottonseed oil).

-

The test article extract emulsified with FCA (1:1)[3].

-

-

Control animals receive similar injections without the test article extract.

-

-

Induction Phase - Topical Application (Day 7): The test article extract is applied topically to the injection sites under an occlusive patch for 48 hours[3].

-

Challenge Phase (Day 21): A challenge patch with the test article extract is applied to a naive, shaved area on the flank of both test and control animals for 24 hours[12].

-

Evaluation: The challenge sites are observed at 24 and 48 hours after patch removal. Skin reactions (erythema and edema) are scored according to the Magnusson and Kligman scale (0 = no reaction, 3 = intense erythema and swelling)[12]. A sensitization rate of 0% is indicative of a non-sensitizing material[3].

Hemocompatibility: Direct Contact Hemolysis Assay (ISO 10993-4)

This test evaluates the potential of a blood-contacting material to damage red blood cells.

Protocol:

-

Blood Preparation: Freshly collected human blood is anticoagulated (e.g., with citrate (B86180) or heparin) and diluted with saline[13].

-

Sample and Controls: The test material (PTFE) is prepared to a specified surface area. A positive control (e.g., water for injection) and a negative control (e.g., saline) are also prepared.

-

Incubation: The test material and controls are incubated directly with the diluted blood at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation[13][14].

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

-

Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm)[4].

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

-

Interpretation: The material is classified based on its hemolytic index. Generally, a hemolysis rate of less than 2% or 5% is considered non-hemolytic and acceptable for blood-contacting applications[4][14].

Signaling Pathways in Biocompatibility

The interaction of a biomaterial with host tissues can trigger specific cellular signaling pathways. Understanding these pathways is crucial for predicting and improving the biocompatibility of medical devices.

PI3K/Akt Signaling Pathway in Foreign Body Response

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and inflammation, and is implicated in the foreign body response to implanted materials.

Toll-like Receptor (TLR) Signaling in Macrophage Response to Implants

Toll-like receptors are key components of the innate immune system and play a crucial role in macrophage activation in response to foreign materials. The MyD88-dependent pathway is a major signaling cascade initiated by TLR activation.

Conclusion

Based on the available scientific literature, medical-grade Polytetrafluoroethylene (PTFE) demonstrates a high degree of biocompatibility, exhibiting non-cytotoxic, non-irritant, non-sensitizing, and hemocompatible properties. These characteristics make it a suitable candidate material for consideration in the prototyping of a wide range of medical devices.

However, it is imperative to reiterate that the biocompatibility of a final medical device is dependent not only on the raw material but also on manufacturing processes, sterilization methods, and the specific design of the device. The information provided in this guide is based on the general properties of medical-grade PTFE and should not be considered a substitute for device-specific biocompatibility testing. Any prototype developed using this compound or any other material must be subjected to a comprehensive biological evaluation in accordance with ISO 10993 and relevant regulatory requirements before it can be considered for clinical use.

References

- 1. appliedplastics.com [appliedplastics.com]

- 2. senzagen.com [senzagen.com]

- 3. taglus.com [taglus.com]

- 4. mdpi.com [mdpi.com]

- 5. Improving Bioactive Characteristics of Small Diameter Polytetrafluoroethylene Stent Grafts by Electrospinning: A Comparative Hemocompatibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive hemocompatibility analysis on the application of diamond-like carbon to ePTFE artificial vascular prosthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MEM Elution Method in Biocompatibility [nabi.bio]

- 8. Cytotoxicity Testing via MEM Elution: Ensuring Medical Device Biocompatibility - European Biomedical Institute [ebi.bio]

- 9. Cytotoxicity Test - Eurofins Scientific [eurofins.com.au]

- 10. medium.com [medium.com]

- 11. dmd.nihs.go.jp [dmd.nihs.go.jp]

- 12. theraindx.com [theraindx.com]

- 13. researchgate.net [researchgate.net]

- 14. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

A Technical Guide to the Surface Energy and Non-Migrating Properties of MS-143 PTFE Coatings

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the MS-143 product line and general data for Polytetrafluoroethylene (PTFE) coatings. Specific quantitative data for surface energy and detailed protocols for non-migration testing of MS-143 are not publicly available and are likely proprietary to the manufacturer, Miller-Stephenson. The information presented herein is intended for technical guidance and comparative purposes.

Introduction to MS-143

MS-143 is a product line of solvent-based mold release agents and dry lubricants consisting of low molecular weight PTFE fluoropolymers.[1][2][3][4] These products, including variants such as MS-143TE, MS-143XD, and MS-143HN, are designed to form a uniform, dry film on a variety of substrates, providing a surface with a low coefficient of friction.[1][3][4] A key feature emphasized by the manufacturer is the "non-migrating" nature of the coating, which is critical in applications where contamination of the molded part is a concern, such as in the medical and pharmaceutical industries.[1][2][3]

Core Properties

Surface Energy

The utility of MS-143 as a release agent and dry lubricant stems from its low surface energy. While specific quantitative data for MS-143 is not provided in publicly available datasheets, the primary component, PTFE, is well-characterized for its exceptionally low surface energy. This property is a result of the strong carbon-fluorine bonds and the uniform, non-polar nature of the PTFE molecule.

Low surface energy results in poor "wettability" by liquids, which is why materials like MS-143 are effective as release agents.[5][6] The intermolecular forces at the surface of a cured MS-143 coating are weak, preventing strong adhesion of other materials.

Table 1: Typical Surface Energy and Contact Angle Data for PTFE Coatings

| Property | Typical Value | Unit | Significance |

| Surface Energy | 18 - 20 | mN/m (dyn/cm) | Indicates a very low surface energy, leading to non-stick properties. |

| Water Contact Angle | > 110 | Degrees | A high contact angle with water signifies a hydrophobic surface. |

| Coefficient of Friction (Static) | 0.05 - 0.10 | Dimensionless | Represents extremely low resistance to initial movement. |

| Coefficient of Friction (Dynamic) | 0.05 - 0.10 | Dimensionless | Indicates sustained low friction during sliding. |

Note: The values presented in Table 1 are typical for PTFE coatings and are provided for illustrative purposes. Actual values for MS-143 may vary based on the specific formulation and application process.

Non-Migrating Properties

The term "non-migrating" signifies that the components of the cured MS-143 coating do not transfer from the coated surface to the material it comes in contact with.[1][2][3] This is a critical attribute for applications in drug development and medical device manufacturing, where leachables and extractables can compromise product safety and efficacy. The PTFE in MS-143 is a stable, inert polymer that, once properly cured, is intended to remain adhered to the substrate.

Experimental Protocols

Detailed experimental protocols for MS-143 are not publicly available. However, standard methodologies for characterizing the surface energy and migration potential of PTFE coatings are well-established.

Surface Energy Determination

The most common method for determining the surface energy of a solid is through contact angle measurements.

Experimental Workflow for Contact Angle Measurement

Caption: Workflow for determining surface energy via contact angle goniometry.

Non-Migrating Property Evaluation

Migration testing is designed to detect the transfer of substances from a coating to a contacting medium. For pharmaceutical and medical applications, this often involves simulating use conditions with various solvents.

Logical Flow for Migration Testing

Caption: General workflow for evaluating the non-migrating properties of a coating.

Application of MS-143

The manufacturer provides specific instructions for the application of MS-143 to ensure optimal performance of the cured film.

MS-143 Application Protocol

Caption: Recommended application procedure for MS-143 coatings.

Conclusion

The MS-143 product line, based on its PTFE composition, offers surfaces with low energy and non-migrating characteristics. These properties are essential for applications in sensitive fields like drug development and medical device manufacturing. While specific quantitative data from the manufacturer is not publicly available, an understanding of the typical properties of PTFE coatings and standard testing methodologies provides a strong foundation for evaluating the suitability of MS-143 for a given application. For critical applications, it is recommended to engage with the manufacturer to obtain specific performance data or to conduct independent testing based on the protocols outlined in this guide.

References

- 1. miller-stephenson.com [miller-stephenson.com]

- 2. Miller-Stephenson MS-143TE Lubricant, Mold Release Agent Non-ozone depleting 1-Part Liquid datasheet [gluespec.com]

- 3. MS-143XD PTFE Release Agent [gracoroberts.com]

- 4. miller-stephenson.com [miller-stephenson.com]

- 5. fluoroprecision.co.uk [fluoroprecision.co.uk]

- 6. Permeation - PTFE Coatings [ptfecoatings.com]

Initial Investigations into MS143 for Microfluidics Mold Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial investigations into the use of MS143, a polytetrafluoroethylene (PTFE) based mold release agent, for microfluidic device fabrication. The focus is on its application in soft lithography for polydimethylsiloxane (B3030410) (PDMS) molding, a ubiquitous technique in the field. This document summarizes key performance characteristics, provides detailed experimental protocols, and visualizes the application workflow.

Introduction to this compound as a Mold Release Agent in Microfluidics

This compound is a suspension of low molecular weight PTFE fluoropolymers, valued for its exceptional non-stick properties and low coefficient of friction.[1] In microfluidics, particularly in the context of soft lithography with PDMS, a reliable mold release agent is critical to ensure the fidelity of micro-features and the longevity of the master mold, which is often fabricated from SU-8 photoresist on a silicon wafer. The primary benefits of using a PTFE-based release agent like this compound include its chemical inertness, minimal transfer to the molded part, and its ability to form a dry, non-migrating film on the mold surface.[1]

Several formulations of this compound are available, each with a different carrier solvent to suit various application needs. For instance, MS-143XD utilizes a rapidly drying, VOC-exempt carrier solvent, making it suitable for enhancing throughput.[2][3] Other variants like MS-143TE are marketed as economical and universal release agents.[1][4]

Quantitative Data on PTFE Coatings for Microfluidic Molds

Surface Properties of PTFE

The effectiveness of a mold release agent is largely determined by its surface energy and hydrophobicity. PTFE is known for its low surface energy, which minimizes adhesion.

| Property | Typical Value for PTFE | Reference |

| Surface Energy | 17 - 26 mJ/m² | [5][6] |

| Water Contact Angle | ~105° - 120° | [5][7] |

Performance of PTFE Coatings on PDMS

Research on applying PTFE solutions to PDMS surfaces to inhibit the absorption of hydrophobic molecules provides valuable insights into the performance of such coatings. A study on optimizing PTFE coating on PDMS surfaces demonstrated a significant reduction in the absorption of the fluorescent dye Nile Red, indicating a successful surface modification that would be beneficial for mold release.

| PTFE Concentration in Coating Solution (v/v) | Average Absorbed Fluorescence Intensity (Arbitrary Units) | Reduction in Absorption vs. Uncoated PDMS |

| 0% (Uncoated PDMS) | 55.3 ± 1.6 | - |

| 1% | 17.2 ± 0.5 | ~69% |

| 2% | 15.4 ± 0.5 | ~72% |

| 3% | 7.7 ± 1.0 | ~86% |

| 6% | 6.6 ± 0.2 | ~88% |

Data adapted from "Optimization of PTFE Coating on PDMS Surfaces for Inhibition of Hydrophobic Molecule Absorption for Increased Optical Detection Sensitivity," Sensors (Basel), 2021.[8][9]

These results strongly suggest that a thin, uniform coating of PTFE, such as that provided by this compound, can significantly reduce the interaction between the PDMS and the mold surface, thereby facilitating easier release. A 3% PTFE solution was identified as optimal in this study, as higher concentrations did not yield a significantly greater reduction in absorption.[8]

Experimental Protocols

The following protocols are a synthesis of the manufacturer's recommendations for this compound and standard procedures for soft lithography.

SU-8 Master Mold Preparation

A clean and well-defined master mold is crucial for successful PDMS replication.

-

Fabricate SU-8 Master: Create the desired microfluidic design on a silicon wafer using standard SU-8 photolithography techniques.

-

Clean the Master: Thoroughly clean the SU-8 master to remove any organic residues or particulates. This can be achieved by rinsing with isopropyl alcohol (IPA) and then deionized (DI) water, followed by drying with a gentle stream of nitrogen. For more robust cleaning, a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be used, followed by thorough rinsing with DI water and drying.

-

Dehydrate Bake: Bake the cleaned master on a hotplate at 125°C for 5 minutes to ensure all moisture is removed.[10]

Application of this compound Mold Release Agent

Proper application of the release agent is critical for creating a uniform anti-stiction layer.

-

Vapor Phase Silanization (Alternative to this compound): A common method for rendering SU-8 molds hydrophobic is vapor deposition of a silanizing agent like (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane. This is typically done in a vacuum desiccator for 10-30 minutes.[11]

-

This compound Application:

-

Thorough Mixing: Shake the this compound container vigorously to ensure the PTFE particles are evenly suspended in the solvent.

-

Application Method: The this compound can be applied by spraying, brushing, or dipping.[1] For microfluidic molds, a fine mist spray is often preferred to ensure a thin, even coating without obscuring micro-features. Maintain an appropriate distance and air pressure to achieve a "wet" application.[12]

-

Application Temperature: Apply this compound to a mold that is below 50°C.[1][12]

-

Drying: Allow the solvent to evaporate completely in a fume hood. Failure to do so will significantly reduce the performance of the release agent.[12] The mold is ready for use once the coating is dry to the touch and appears as a thin, white film.

-

Curing (Optional but Recommended): For enhanced durability, the coating can be cured by heating the mold. A typical curing cycle involves heating to 305-315°C (581-600°F) for 5 to 10 minutes.[12] During this process, the coating will change from an opaque white to a more translucent appearance.[12] After cooling, any white residue can be gently buffed off with a soft cloth.[12]

-

PDMS Molding and Demolding

-

PDMS Preparation: Mix the PDMS elastomer and curing agent (e.g., Sylgard 184) at a 10:1 ratio by weight.[13]

-

Degassing: Place the mixed PDMS in a vacuum desiccator for approximately 30 minutes to remove any air bubbles introduced during mixing.[14]

-

Pouring and Curing: Pour the degassed PDMS over the this compound-treated master mold and cure it in an oven. A typical curing time is 1 hour at 90°C.[10]

-

Demolding: After curing, carefully peel the PDMS replica from the master mold. The this compound coating should allow for a smooth release with minimal force, preserving the integrity of both the PDMS device and the SU-8 master.

Visualizations

Experimental Workflow for PDMS Molding with this compound

Caption: Workflow for fabricating PDMS microfluidic devices using an this compound-coated SU-8 master mold.

Logical Relationship: Mechanism of this compound as a Release Agent

References

- 1. Miller MS-143TE PTFE Release Agent 1USQ Bottle | Silmid [silmid.com]

- 2. MS-143XD PTFE Release Agent [gracoroberts.com]

- 3. Miller MS-143XD PTFE Release Agent | Silmid [silmid.com]

- 4. MS143TE_QT - Miller-Stephenson MS-143TE Mold Release Agent [tentacle.in]

- 5. accudynetest.com [accudynetest.com]

- 6. researchgate.net [researchgate.net]

- 7. Wettability of polytetrafluoroethylene surfaces by plasma etching modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of PTFE Coating on PDMS Surfaces for Inhibition of Hydrophobic Molecule Absorption for Increased Optical Detection Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 11. hms.harvard.edu [hms.harvard.edu]

- 12. gluespec.com [gluespec.com]

- 13. PDMS softlithography - Elveflow [elveflow.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: The Role of MS143 as a Release Agent in Soft Lithography

Audience: Researchers, scientists, and drug development professionals engaged in microfabrication and microfluidics.

Core Focus: This guide details the application of MS143, a polytetrafluoroethylene (PTFE) based formulation, as a release agent to enhance the fidelity and efficiency of the soft lithography process. While not a structural material for microfluidic devices, this compound serves as a critical surface modification agent for master molds, ensuring clean and repeatable release of elastomeric replicas.

Introduction to this compound in Soft Lithography

Soft lithography is a versatile set of techniques for fabricating micro and nanostructures, widely adopted for its simplicity and cost-effectiveness in research and development, particularly for applications in cell biology and microfluidics. A common challenge in soft lithography is the adhesion of the cured elastomer, typically polydimethylsiloxane (B3030410) (PDMS), to the master mold, which can lead to defects in the replica or damage to the master.

This compound is a family of PTFE-based release agents and dry lubricants manufactured by Miller-Stephenson.[1] These formulations create a low surface energy, anti-stick film that minimizes adhesion between the master mold and the elastomer.[2] The use of this compound as a mold release agent can significantly improve the reliability and reproducibility of the soft lithography process by preventing feature tearing, reducing mold wear, and increasing the number of successful replications from a single master. This guide provides a technical overview of the this compound product line and a detailed protocol for its integration into standard soft lithography workflows.

Quantitative Data: Physical and Chemical Properties of this compound Variants

The this compound product line includes several formulations with different carrier solvents and properties. The following tables summarize the key quantitative data for representative this compound variants, extracted from their Safety Data Sheets (SDS).

Table 1: Physical Properties of this compound Variants

| Property | MS-143HN[1] | MS-143XD-1[3] | MS-143TE[4] |

| Primary Polymer | Fluoropolymer | Polytetrafluoroethylene (PTFE) | Polytetrafluoroethylene (PTFE) |

| Appearance | White Particle Suspension | Milky | White |

| Specific Gravity | 1.24 g/mL @ 25°C | - | 1.31 g/cc @ 25°C |

| Boiling Point | - | - | 52°C (125°F) |

| Vapor Pressure | - | 226 mm Hg @ 25°C | - |

| Solubility in H₂O | - | Insoluble | - |

| Percent Volatile | - | 99% by Volume | - |

| Odor | Slight | Faint Ethereal | - |

| pH | - | - | Neutral |

Table 2: Safety and Regulatory Information for MS-143XD-1

| Parameter[3] | Value |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, OSHA, or ACGIH. |

| Flammability | 0 (NPCA-HMIS Rating) |

| Health | 1 (NPCA-HMIS Rating) |

| Reactivity | 0 (NPCA-HMIS Rating) |

Experimental Protocols for Application of this compound in Soft Lithography

The following protocols describe the recommended procedure for applying this compound as a release agent to a master mold (e.g., a SU-8 photoresist master on a silicon wafer) for PDMS-based soft lithography.

3.1 Materials and Equipment

-

Master mold (e.g., SU-8 on silicon)

-

This compound formulation (e.g., MS-143HN)

-

Applicator (e.g., lint-free cloth, brush, or spray system)

-

Nitrogen or clean compressed air source

-

Fume hood or well-ventilated area

-

Personal Protective Equipment (PPE): safety glasses, gloves

3.2 Protocol for Master Mold Surface Preparation

A pristine master mold surface is critical for the effective application and performance of the this compound release agent.

-

Mechanical Cleaning (if necessary): For new molds or molds with significant residue, gentle mechanical cleaning may be required. This step should be performed with caution to avoid damaging the microfeatures of the master.

-

Chemical Cleaning: The master mold surface must be free of contaminants. A recommended procedure is to clean the mold with a sequence of solvents such as acetone, then isopropanol, and finally deionized water.

-

Drying: Thoroughly dry the master mold, preferably with a gentle stream of nitrogen or clean, dry compressed air. The mold can also be baked at a low temperature (e.g., 70-90°C) to ensure all moisture is removed.

3.3 Protocol for this compound Application

-

Mixing: Thoroughly mix the this compound suspension before and during use to ensure a uniform dispersion of the PTFE particles.[1]

-

Application: In a well-ventilated area, apply a thin, uniform layer of this compound to the master mold surface. The application method can be adapted to the user's needs:

-

Wiping: Apply a small amount of this compound to a lint-free cloth and wipe a thin, even layer over the mold surface.

-

Brushing: Use a soft, clean brush to apply a thin layer.

-

Spraying: For a more uniform coating, an aerosol or spray gun can be used. Maintain a consistent distance and motion to ensure even coverage.

-

-

Drying/Curing: Allow the carrier solvent to evaporate completely, leaving a thin, dry film of PTFE on the mold surface. This process is typically rapid.[1] The mold is now ready for the application of the PDMS prepolymer.

3.4 PDMS Replica Molding

-

Prepare the PDMS prepolymer and curing agent mixture according to the manufacturer's instructions.

-

Degas the PDMS mixture to remove any air bubbles.

-

Pour the degassed PDMS over the this compound-coated master mold.

-

Cure the PDMS at the recommended temperature and time (e.g., 70°C for 1-2 hours).

-

After curing, carefully peel the PDMS replica from the master mold. The this compound coating should facilitate a clean release with minimal force.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the role of this compound in the soft lithography process.

Caption: Workflow for soft lithography incorporating this compound as a release agent.

Caption: Function of this compound at the mold-elastomer interface.

Conclusion

The this compound line of PTFE-based release agents provides a valuable tool for researchers and scientists working with soft lithography. By forming a stable, low-friction, and non-migrating dry film on the master mold, this compound facilitates the clean and easy release of PDMS and other elastomeric replicas. The integration of this compound into the soft lithography workflow can lead to higher fidelity in pattern transfer, increased lifespan of master molds, and improved overall process efficiency. The selection of a specific this compound variant will depend on the specific application requirements, including solvent compatibility and desired film properties. Proper surface preparation and application are key to achieving optimal performance.

References

Methodological & Application

Application of MS143 Coating for Epoxy Resin Casting: A Review of Current Findings

Initial investigations into the application of a coating referred to as "MS143" for epoxy resin casting have revealed no currently available product or established protocol under this designation within scientific and industrial literature. Extensive searches have consistently indicated that "this compound" is primarily associated with biological research, specifically referencing microRNA-143 (miR-143) and 14-3-3 proteins, which are integral components of cellular signaling pathways.

At present, there is no evidence to suggest that this compound is a commercially available or scientifically documented coating material for use with epoxy resins. The information available pertains to the role of miR-143 and 14-3-3 proteins in cellular processes, particularly in the context of cancer research.

Understanding the Biological Significance of miR-143 and 14-3-3 Proteins

For the benefit of researchers, scientists, and drug development professionals who may have encountered the term "this compound" in a biological context, the following summarizes the known functions of miR-143 and the 14-3-3 protein family.

miR-143:

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression. miR-143 has been identified as a key player in various cellular signaling pathways.[1][2] Its primary functions include:

-

Tumor Suppression: miR-143 is often downregulated in various cancers and is considered a tumor suppressor. It can inhibit cancer cell proliferation, migration, and invasion.[1]

-

Metastasis Inhibition: Studies have shown that miR-143 can suppress the metastatic potential of cancer cells.[1]

-

Signaling Pathway Modulation: miR-143 exerts its effects by targeting and downregulating the expression of specific genes involved in critical signaling pathways, such as the MAPK and Wnt/β-catenin pathways.[2]

14-3-3 Proteins:

The 14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotic organisms.[3][4] They act as molecular scaffolds, binding to a wide array of signaling proteins, including kinases, phosphatases, and transmembrane receptors. Their key functions involve:

-

Signal Transduction: 14-3-3 proteins are critical mediators in various signal transduction pathways that control cell cycle progression, apoptosis, and metabolism.[3][4]

-

Protein Trafficking: They can regulate the subcellular localization of their target proteins.[3]

-

Enzyme Regulation: Binding of 14-3-3 proteins can directly modulate the catalytic activity of their target enzymes.[4]

Visualizing a Biological Signaling Pathway Involving miR-143

To illustrate the biological context of miR-143, the following diagram depicts a simplified signaling pathway where miR-143 plays a regulatory role.

Caption: Simplified diagram of a miR-143 signaling pathway.

Conclusion on this compound Coating for Epoxy Resin

Based on the available information, the term "this compound" does not correspond to a known coating for epoxy resin. It is likely that there has been a misinterpretation or conflation of terminology from the field of molecular biology. Researchers and professionals seeking information on coatings for epoxy resin casting should refer to materials science and chemical engineering literature and resources, specifying the desired properties of the coating (e.g., hydrophobicity, biocompatibility, conductivity) to identify appropriate materials and application protocols. Standard practices for preparing and coating epoxy resins often involve surface preparation, priming, and the application of various polymer-based coatings, but do not include a substance designated as this compound.[5][6][7][8][9]

References

- 1. miR-143 inhibits the metastasis of pancreatic cancer and an associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The yeast 14-3-3 proteins Bmh1 and Bmh2 regulate key signaling pathways [frontiersin.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. m.youtube.com [m.youtube.com]

- 6. epoxio.cz [epoxio.cz]

- 7. thehybridlayer.com [thehybridlayer.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Resin Coating (RC) — Alleman Center of Biomimetic Dentistry [allemancenter.com]

Application Notes and Protocols for MS143HN as a Dry Lubricant in Laboratory Equipment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MS143HN as a dry lubricant on various laboratory equipment. Adherence to these protocols will ensure optimal performance, longevity of treated components, and prevention of contamination in sensitive experimental setups.

MS143HN is a versatile dry lubricant composed of a low molecular weight polytetrafluoroethylene (PTFE) fluoropolymer dispersion.[1][2][3] Upon application, the solvent carrier evaporates, leaving a thin, uniform film of PTFE that provides excellent lubricity and reduces friction.[1][3] This dry film is non-migrating, chemically inert, and thermally stable over a wide temperature range, making it suitable for a variety of laboratory applications.[4]

Key Properties and Performance Data

While specific quantitative performance data for MS143HN is limited in publicly available documentation, the following tables summarize its key characteristics based on manufacturer information and the known properties of its primary component, PTFE.

Table 1: Physical and Chemical Properties of MS143HN

| Property | Value/Description | Source |

| Primary Polymer | Fluoropolymer (PTFE) | [1][2][3] |

| Appearance | White particle suspension in a solvent carrier | [1][2][3] |

| Odor | Slight | [1][2][3] |

| Specific Gravity | 1.34 g/mL @ 25°C | [1][3] |

| Solvent System | Rapidly drying | [1][2] |

| Non-migrating | Contains no silicones | [4] |

| Chemical Inertness | High (Resistant to most chemicals) | |

| Solubility | Insoluble in non-fluorinated solvents |

Table 2: Performance Characteristics of MS143HN Dry Lubricant Film

| Characteristic | Description | Source |

| Lubricity | Outstanding, minimizes slip-stick | [1][3] |

| Coefficient of Friction | Extremely low (inherent property of PTFE) | |

| Wear Resistance | Affords unmatched wear resistance | [1][2][3] |

| Thermal Stability | Cryogenic to 500°F (260°C) | [4] |

| Adhesion | Excellent on a variety of substrates | [1][2][3] |

| Film Thickness | Forms a thin, uniform dry film | |

| Non-staining | Yes | [1][3] |

Applications in Laboratory Equipment

MS143HN is an ideal dry lubricant for a wide range of laboratory equipment where traditional wet lubricants are undesirable due to potential contamination, migration, or interference with experiments.

Suitable applications include:

-

Moving parts in robotic arms and automated liquid handlers: Ensures smooth, precise movement without attracting dust or airborne contaminants.

-

Syringe pumps and microfluidic devices: Provides a smooth, non-reactive surface for plungers and valves.

-

Centrifuge rotors and lid mechanisms: Reduces friction and wear on threads and locking mechanisms.

-

Magnetic stirrer bars: A thin coating can prevent sticking and ensure smooth rotation.

-

Adjustable stands, clamps, and positioning stages: Facilitates smooth and precise adjustments.

-

Drawer slides and cabinet hinges in laboratory furniture: Prevents sticking and ensures quiet operation.

-

Threads of connectors and fittings: Prevents galling and ensures easy assembly and disassembly.

MS143HN is compatible with a wide variety of substrate materials commonly found in laboratory equipment, including:

Experimental Protocols

The following protocols provide detailed methodologies for the application of MS143HN as a dry lubricant to laboratory equipment components.

Standard Application Protocol (Air-Dried Coating)

This protocol is suitable for most general laboratory applications where a durable, low-friction surface is required.

Materials:

-

MS143HN Dry Lubricant

-

Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

-

Lint-free wipes or cloths

-

Degreasing solvent (e.g., isopropyl alcohol, acetone)

-

Applicator (e.g., aerosol spray, small brush, lint-free swab)

-

Well-ventilated workspace or fume hood

Procedure:

-

Surface Preparation:

-

Disassemble the component to be lubricated, if necessary, to ensure all surfaces are accessible.

-

Thoroughly clean the surface to remove any existing lubricants, oils, grease, dust, or other contaminants. A two-step cleaning process is recommended:

-

Mechanical Cleaning (if necessary): For heavily soiled or corroded surfaces, use a fine abrasive pad or steel wool.

-

Chemical Cleaning: Degrease the surface with a suitable solvent like isopropyl alcohol or acetone. Wipe the surface with a clean, lint-free cloth dampened with the solvent.

-

-

Allow the surface to dry completely.

-

-

Product Preparation:

-

Application:

-

Apply a thin, even coat of MS143HN to the prepared surface. The surface temperature should be below 50°C.[1][3]

-

Spray Application: Hold the aerosol can or spray gun 6-8 inches from the surface and apply a light, misting coat.

-

Brush/Swab Application: Use a small, clean brush or a lint-free swab to apply a thin, uniform layer. Avoid excessive buildup.

-

-

Drying (Curing):

-

Reapplication:

Fused Coating Protocol for Enhanced Durability

For applications requiring maximum durability and wear resistance, an optional fusing step can be performed. This process melts and fuses the PTFE particles to the substrate, creating a more robust and longer-lasting coating.

Additional Materials:

-

Heat source capable of reaching 581-600°F (305-315°C) (e.g., laboratory oven, heat gun)

-

Thermocouple or infrared thermometer for surface temperature measurement

Procedure:

-

Follow steps 1-3 of the Standard Application Protocol.

-

Heating (Fusing):

-

Heat the coated surface to a temperature between 581°F and 600°F (305°C and 315°C).[1][3] It is critical to monitor the surface temperature directly with a thermocouple or IR thermometer.

-

As the surface heats, the opaque white coating will become darker and translucent.[1][3]

-

Maintain the surface temperature in the specified range for 5 to 10 minutes.[1][3]

-

-

Cooling and Finishing:

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and workflow for applying MS143HN as a dry lubricant in a laboratory setting.

Caption: Workflow for applying MS143HN as a dry lubricant.

Caption: Logical relationship between MS143HN properties and benefits.

References

Application Notes and Protocols for microRNA-143 (miR-143) in Complex 3D Tumor Models

Disclaimer: The term "MS143" is presumed to be a typographical error. Based on current scientific literature, the following documentation pertains to microRNA-143 (miR-143), a molecule of significant interest in cancer research. The phrase "complex mold geometries" is interpreted to refer to advanced, three-dimensional (3D) cell culture models such as tumor spheroids and organoids, which mimic the complex architecture of in vivo tumors.

These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of miR-143.

Application Notes

Introduction to miR-143

microRNA-143 (miR-143) is a small, non-coding RNA molecule that functions as a post-transcriptional regulator of gene expression.[1][2] It is widely recognized as a tumor suppressor in a multitude of cancers, including pancreatic, colorectal, breast, lung, and gastric cancers.[3][4][5][6][7] Its expression is frequently downregulated in malignant tissues, and this reduced expression is often associated with tumor progression, metastasis, and poor prognosis.[1][7][8] Consequently, miR-143 replacement therapy represents a promising therapeutic strategy.[2]

Mechanism of Action and Signaling Pathways

miR-143 exerts its tumor-suppressive functions by binding to the 3'-untranslated region (3'-UTR) of specific target messenger RNAs (mRNAs), leading to their degradation or translational inhibition.[1][2] This action modulates critical signaling pathways involved in cancer cell proliferation, survival, apoptosis, migration, and invasion.[4]

Key signaling pathways and direct targets modulated by miR-143 include:

-

RAS-MAPK Signaling: miR-143 directly targets KRAS, a frequently mutated oncogene in many cancers.[3][4][9] By suppressing KRAS, miR-143 inhibits downstream effector pathways like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4]

-

Metastasis and Invasion: miR-143 has been shown to downregulate the expression of matrix metalloprotease-13 (MMP-13), an enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.[10] In pancreatic cancer, it also targets Rho GTPase activating proteins (ARHGEF1/2), leading to decreased activity of RhoA, Rac1, and Cdc42, and a subsequent reduction in MMP-2 and MMP-9 levels.[9]

-

Inflammation and Cell Growth: Transforming growth factor-β-activated kinase 1 (TAK1) is another direct target of miR-143. Inhibition of TAK1 by miR-143 attenuates the MAPK and NF-κB signaling pathways, suppressing pancreatic cancer cell growth and migration.[11]

-

Cancer Glycolysis (Warburg Effect): miR-143 can regulate cancer metabolism by targeting Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway. This inhibition of glycolysis hampers cancer cell proliferation and tumor formation.[12]

-

Apoptosis and Cell Cycle: By targeting molecules like B-cell lymphoma 2 (Bcl-2), miR-143 can promote apoptosis in cancer cells.[2] Overexpression of miR-143 has been shown to induce G1/S phase cell cycle arrest.[11]

dot

Caption: miR-143 signaling pathway.

Application in Complex 3D Geometries

Standard 2D cell cultures fail to replicate the complex cell-cell and cell-extracellular matrix (ECM) interactions of an in vivo tumor.[13][14] 3D models, such as tumor spheroids and organoids, provide a more physiologically relevant microenvironment, including gradients of oxygen and nutrients, making them superior for drug discovery and mechanistic studies.[13][15]

Applying miR-143 to these complex models allows for a more accurate assessment of its therapeutic potential. For instance, the efficacy of miR-143 in inhibiting invasion can be more realistically modeled in a 3D spheroid invasion assay than on a 2D plastic surface.

Quantitative Data Summary

The following table summarizes the quantitative effects of miR-143 overexpression as reported in the literature.

| Cancer Type | Model System | Effect of miR-143 Overexpression | Key Target(s) | Reference |

| Gastric Cancer | AGS cell line | ~46% inhibition of cell migration. ~52% inhibition of cell invasion. Apoptotic cell percentage increased from 4.7% to ~27%. | STAT3 | [5] |

| Osteosarcoma | 143B cells (mice) | Significant suppression of lung metastasis (metastasis in 2/10 mice vs. 6/8 in control). | MMP-13 | [10] |

| Colorectal Cancer | SW1116 cells (CAM) | ~40% suppression of angiogenesis. | IGF-IR | [6] |

| Pancreatic Cancer | Panc-1 cells | Significant decrease in migration and invasion in vitro. Significant inhibition of liver metastasis in vivo. | K-RAS, GEF1/2 | [9] |

Experimental Protocols

Protocol 1: Generation and Transfection of Tumor Spheroids with miR-143 Mimics

This protocol details the formation of tumor spheroids from a cancer cell line and the subsequent delivery of synthetic miR-143 mimics to assess their biological effect.

Materials:

-

Cancer cell line of choice (e.g., Panc-1, AGS, SW1116)

-

Complete cell culture medium

-

Corning® Spheroid Microplates (or other ultra-low attachment U-bottom plates)[16]

-

Synthetic miR-143 mimics and negative control (NC) mimics

-

Transfection reagent suitable for RNA (e.g., Lipofectamine™ RNAiMAX)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Centrifuge

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

Part A: Spheroid Formation (48-72 hours)

-

Cell Preparation: Culture and expand the chosen cancer cell line under standard conditions. Harvest cells at 70-80% confluency using Trypsin-EDTA.

-

Cell Counting: Perform a cell count and determine viability (should be >90%).

-

Seeding: Resuspend cells in complete medium to a desired concentration. Seeding density must be optimized for each cell line (typically 2,000-10,000 cells/well for a 96-well plate).[16][17]

-

Plating: Dispense 100 µL of the cell suspension into each well of a 96-well spheroid microplate. To facilitate aggregation, centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes).[15]

-

Incubation: Place the plate in a humidified incubator. Spheroids should form within 24-72 hours. Monitor spheroid formation and compactness daily using an inverted microscope.[17]

Part B: Transfection of Spheroids with miR-143 Mimics (48-72 hours post-transfection) 6. Prepare Transfection Complexes: In separate tubes, dilute the miR-143 mimic (or NC mimic) and the transfection reagent in serum-free medium according to the manufacturer's protocol. 7. Complex Formation: Combine the diluted mimic and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form. 8. Transfection: Carefully remove approximately half of the medium from each well containing a spheroid. Add the transfection complexes drop-wise to each well. 9. Incubation: Return the plate to the incubator and incubate for 48-72 hours. 10. Analysis: After incubation, spheroids can be harvested for downstream analysis (e.g., qRT-PCR to confirm miR-143 overexpression and target gene knockdown, Western blot for protein analysis, or use in functional assays).

Protocol 2: 3D Spheroid Invasion Assay

This assay assesses the impact of miR-143 on the invasive capacity of cancer cells.

Materials:

-

miR-143-transfected and NC-transfected spheroids (from Protocol 1)

-

Basement membrane matrix (e.g., Corning® Matrigel®)

-

Serum-free medium and complete medium

-